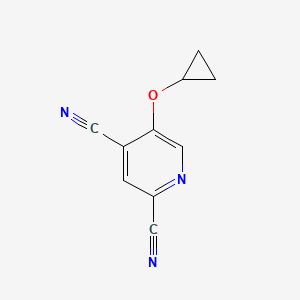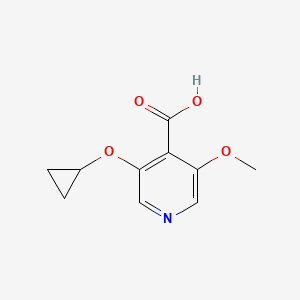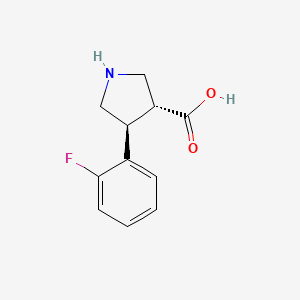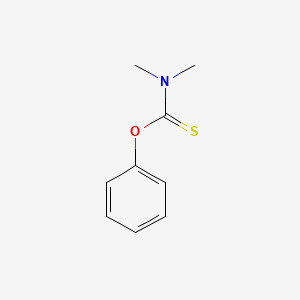
3-(Cyclohexylmethyl)-4-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexylmethyl)-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclohexylmethyl group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl sulfone and visible-light-promoted reactions . The cyclohexylmethyl group can be introduced through Friedel-Crafts alkylation or other alkylation methods involving cyclohexylmethyl halides .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethyl)-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
3-(Cyclohexylmethyl)-4-(trifluoromethyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethyl)-4-(trifluoromethyl)phenol involves its interaction with molecular targets through the phenol and trifluoromethyl groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: Lacks the cyclohexylmethyl group, making it less lipophilic and potentially less biologically active.
4-(Trifluoromethyl)phenol: Similar to 3-(Trifluoromethyl)phenol but with the trifluoromethyl group in a different position, affecting its reactivity and properties.
Cyclohexylmethylphenol: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
Uniqueness
3-(Cyclohexylmethyl)-4-(trifluoromethyl)phenol is unique due to the combination of the cyclohexylmethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination enhances its potential for various applications in research and industry .
Properties
Molecular Formula |
C14H17F3O |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
3-(cyclohexylmethyl)-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C14H17F3O/c15-14(16,17)13-7-6-12(18)9-11(13)8-10-4-2-1-3-5-10/h6-7,9-10,18H,1-5,8H2 |
InChI Key |
SSVDBEMJBGEEGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=C(C=CC(=C2)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















